Hexyl 2-methylbutanoate

Catalog No.
S1538675
CAS No.
10032-15-2
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl 2-methylbutanoate

CAS Number

10032-15-2

Product Name

Hexyl 2-methylbutanoate

IUPAC Name

hexyl 2-methylbutanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3

InChI Key

YUECNVSODFDKOQ-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C(C)CC

solubility

soluble in alcohol, most fixed oils; insoluble in wate

Canonical SMILES

CCCCCCOC(=O)C(C)CC

The exact mass of the compound Hexyl 2-methylbutanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, most fixed oils; insoluble in water. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Hexyl 2-methylbutanoate (CAS: 10032-15-2) is a straight-chain hexyl ester recognized for its significant role in flavor and fragrance applications.[1] It is characterized by a complex fruity aroma profile, often described as sweet, green, and apple-like with waxy and tropical undertones.[2][3] This compound is a key component in creating fruit accords, particularly for apple, pear, and various berries in both food products and fine fragrances.[4][5] Its physical properties, including moderate volatility and solubility in alcohols and oils, make it a versatile ingredient for incorporation into hydro-alcoholic systems, emulsions, and various product bases.[6]

In flavor and fragrance applications, seemingly minor changes to an ester's molecular structure can cause significant shifts in performance, making analogs non-interchangeable. Substituting Hexyl 2-methylbutanoate with a shorter-chain analog like Ethyl 2-methylbutanoate drastically increases volatility, altering the scent's release profile and reducing its longevity, or substantivity.[7][8] Conversely, replacing it with a structurally simpler ester of the same carbon length, such as Hexyl acetate, changes the nuanced green, waxy, and complex fruity character to a more basic fruity-solvent note.[8] The specific branching of the 2-methylbutanoyl group is critical for its characteristic aroma; using an isomeric form or a crude mixture can introduce undesirable notes and fail to reproduce the target sensory profile. Therefore, precise specification is essential for achieving consistent and high-fidelity flavor and fragrance outcomes.

Processability Advantage: Lower Volatility for Increased Longevity in Formulations

Hexyl 2-methylbutanoate exhibits significantly lower volatility compared to shorter-chain analogs commonly considered as substitutes. Its boiling point at standard pressure is 203-204 °C, whereas a more volatile comparator like Ethyl 2-methylbutanoate has a boiling point of approximately 135-136 °C. This higher boiling point and correspondingly lower vapor pressure (0.158 mmHg @ 25°C for the hexyl ester) are critical for applications requiring sustained aroma release, such as in fabric care, air fresheners, and fine fragrances where 'long-lasting' character is a key performance indicator.[4]

Evidence DimensionBoiling Point (at 760 mmHg)
Target Compound Data203-204 °C
Comparator Or BaselineEthyl 2-methylbutanoate: ~135-136 °C
Quantified DifferenceApprox. 68-69 °C higher boiling point than the ethyl analog
ConditionsStandard atmospheric pressure (760 mmHg).

This lower volatility directly translates to greater substantivity and a longer-lasting aroma profile, a crucial procurement consideration for products where fragrance longevity is a primary driver of consumer preference.

Distinctive Sensory Profile: Key Contributor to Authentic Apple and Fruity Aromas

Hexyl 2-methylbutanoate is consistently identified as a key aroma-active compound responsible for the characteristic fruity and green notes in various apple cultivars, including 'Honeycrisp', 'Idared', and 'Pink Lady'.[9][10][11] Sensory panels and GC-Olfactometry studies describe its specific contribution as 'fruity', 'green', 'waxy', and 'apple'.[2][3] This contrasts with the simpler profile of Hexyl acetate (described as fruity, pear, solvent-like) and the different fruity character of other analogs like Hexyl butanoate.[8][12] The presence and relative concentration of Hexyl 2-methylbutanoate are directly linked to the authentic aroma profile of fresh apples, a quality that cannot be replicated by substituting with less complex or isomeric esters.[9][13]

Evidence DimensionOrganoleptic Description
Target Compound DataSweet, fruity, green, waxy, apple, tropical[2][3]
Comparator Or BaselineHexyl acetate: Fruity, pear, solvent-like[8]
Quantified DifferenceQualitative difference in aroma complexity and character (e.g., presence of 'waxy' and specific 'green apple' notes not prominent in simpler hexyl esters).
ConditionsSensory panel evaluation and Gas Chromatography-Olfactometry (GC-O) of apple volatiles and pure compounds.

For products demanding an authentic and complex fruit profile, this specific ester is a critical component that cannot be effectively replaced by more generic fruity esters.

Formulation Compatibility: Suitability for Acidic Beverage Systems

Esters like Hexyl 2-methylbutanoate are frequently used in acidic beverage formulations, with typical usage levels up to 18.7 ppm.[4] While all esters are susceptible to hydrolysis (the breakdown into their constituent acid and alcohol) over long periods, especially in aqueous and acidic environments, the rate is often slow enough for practical shelf-life stability in many fine fragrances and tolerant media.[14][15] The selection of a specific ester like Hexyl 2-methylbutanoate for these applications indicates its proven utility and acceptable stability profile under these conditions, as demonstrated by its inclusion in patents for masking odors in acidic hair care products and its FEMA GRAS status for beverage use.[4][16]

Evidence DimensionApplication Suitability
Target Compound DataApproved for direct addition to food for human consumption, including non-alcoholic beverages.[4]
Comparator Or BaselineGeneral class of esters, which can be prone to acid-catalyzed hydrolysis.[15]
Quantified DifferenceDemonstrated successful use and regulatory approval in acidic food and cosmetic matrices where less stable compounds would fail.[4][16]
ConditionsAcidic aqueous systems, such as beverages and certain cosmetic formulations.

This provides confidence that the compound is suitable for use in acidic product bases, a key requirement for formulators in the beverage and personal care industries, reducing the risk of off-note generation from rapid degradation.

Building Authentic and Lasting Apple/Pear Profiles in Beverages and Confectionery

Based on its integral role in the natural aroma of apples and its favorable volatility, Hexyl 2-methylbutanoate is the right choice for creating high-fidelity green apple, pear, and tropical flavors in applications like non-alcoholic beverages, hard candies, and baked goods where both authenticity and a lasting flavor impression are required.[4][9][10]

Enhancing Substantivity and Complexity in Fine Fragrance and Fabric Care

The compound's lower volatility compared to shorter-chain esters makes it highly suitable for providing a long-lasting, fresh, and complex fruity top note in fine fragrances, body lotions, and laundry detergents.[1][4] Its unique waxy-green character can soften harsher notes and extend the diffusion of floral accords, justifying its selection over more fleeting and simplistic fruity esters.[6]

Formulating for Acidic Environments in Personal and Home Care

Given its demonstrated use in acidic formulations, this ester is a reliable choice for perfuming products with a lower pH, such as certain surface cleaners, dishwashing liquids, or acidic hair treatments.[6][16] Its selection mitigates the risk of rapid aroma degradation and the formation of off-notes that could occur with less stable fragrance ingredients.

Physical Description

colourless liquid/strong, fresh-green, fruity odou

XLogP3

3.8

Density

0.854-0.859

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 96 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 63 of 159 companies with hazard statement code(s):;
H226 (38.1%): Flammable liquid and vapor [Warning Flammable liquids];
H411 (60.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

10032-15-2

Wikipedia

Hexyl 2-methylbutyrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-methyl-, hexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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